6-氟-2-氧代-2H-香豆素-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

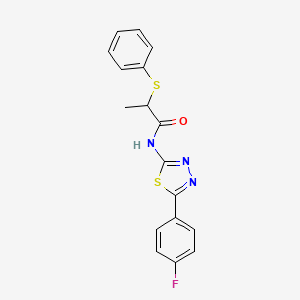

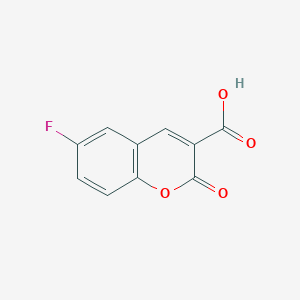

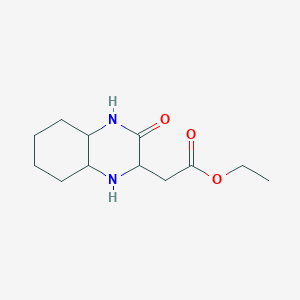

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . This compound is a key intermediate of Fidarestat, synthesized from natural chiral pool D-mannitol .

Synthesis Analysis

The synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been achieved from natural chiral pool D-mannitol . The structure of the synthesized compound was confirmed by optical analyses, elemental analyses, and IR, 1 H NMR, and ESI‐MS spectra .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been analyzed using the B3LYP method with a 6-311++G (d,p) basis set . The optimized structure, vibrational frequencies, and other chemical parameters were obtained .Physical And Chemical Properties Analysis

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 208.15 . More detailed physical and chemical properties are not provided in the retrieved sources.科学研究应用

Chemical Properties and Safety Information

“6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a solid compound with a molecular weight of 208.15 . It is stored at ambient temperature . The compound has certain safety hazards, including being harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation .

Enzymatic Resolution

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been presented . This method represents significant advantages over those chemical resolution methods .

Pharmaceutical Applications

The (S) and ®-configurations of FCCAs are pivotal chiral building blocks in the pharmaceutical industry . They are used in the production of various pharmaceuticals .

Green Chemistry

The enzymatic resolution method of FCCAs represents a significant advancement in green chemistry . It is a practical, less polluting, and higher yield alternative to the traditional chemical resolution methods .

Biocatalysis

The enzymatic resolution method of FCCAs involves the use of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . This represents an application of biocatalysis, where biological systems are used to catalyze chemical reactions .

Molecular Simulations

The highly enantioselective mechanisms of the enzymatic resolution of FCCAs were revealed by molecular simulations . This represents an application of computational chemistry and molecular modeling in understanding the behavior of this compound .

Sequential Biphasic Batch Resolution

An innovative methodology for the “sequential biphasic batch resolution” of FCCAs with immobilized cells has been designed . In this method, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn .

Industrial Production

The sequential biphasic batch resolution method has been used to produce 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee in 40 h, affording a 93.5% total mole yield . This represents a significant advancement in the industrial production of this compound .

安全和危害

The safety information for 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

作用机制

Mode of Action

It is known that coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that coumarin derivatives generally have high gi absorption

Result of Action

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid. For instance, the compound is a solid at ambient temperature . It is also known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, care should be taken when handling this compound.

属性

IUPAC Name |

6-fluoro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKANRIZTFUIWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-oxo-2H-chromene-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)

![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)